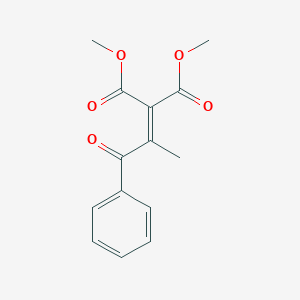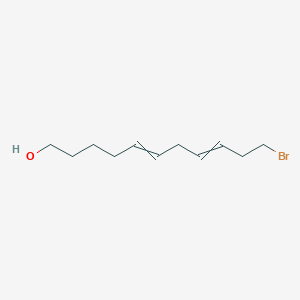
11-Bromoundeca-5,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Bromoundeca-5,8-dien-1-ol is an organic compound with the molecular formula C11H19BrO. It is a brominated alcohol with a double bond at the 5th and 8th positions of the undecane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundeca-5,8-dien-1-ol typically involves the bromination of undecadien-1-ol. One common method is the addition of bromine to the double bonds of undecadien-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the addition and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure consistent quality and yield by maintaining precise control over reaction conditions, including temperature, concentration, and reaction time .
化学反応の分析
Types of Reactions
11-Bromoundeca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 11-bromoundeca-5,8-dienal or 11-bromoundeca-5,8-dienoic acid.
Reduction: Formation of undec-5,8-dien-1-ol.
Substitution: Formation of compounds like 11-azidoundeca-5,8-dien-1-ol or 11-thiocyanatoundeca-5,8-dien-1-ol.
科学的研究の応用
11-Bromoundeca-5,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-Bromoundeca-5,8-dien-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as its role as an intermediate in organic synthesis or its biological activity .
類似化合物との比較
Similar Compounds
11-Chloroundeca-5,8-dien-1-ol: Similar structure but with a chlorine atom instead of bromine.
11-Iodoundeca-5,8-dien-1-ol: Similar structure but with an iodine atom instead of bromine.
Undeca-5,8-dien-1-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
11-Bromoundeca-5,8-dien-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom makes it more suitable for specific substitution reactions and applications in organic synthesis .
特性
CAS番号 |
125010-73-3 |
|---|---|
分子式 |
C11H19BrO |
分子量 |
247.17 g/mol |
IUPAC名 |
11-bromoundeca-5,8-dien-1-ol |
InChI |
InChI=1S/C11H19BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1,3-4,6,13H,2,5,7-11H2 |
InChIキー |
KLWKEOCPNWYUHS-UHFFFAOYSA-N |
正規SMILES |
C(CCO)CC=CCC=CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


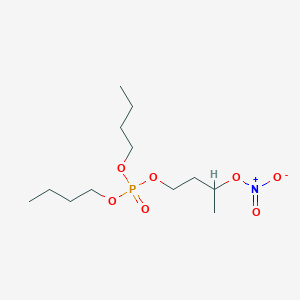
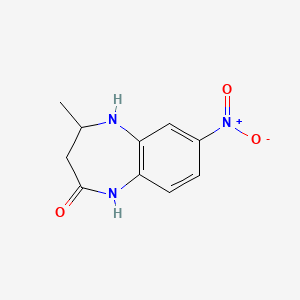
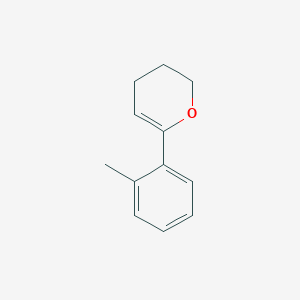
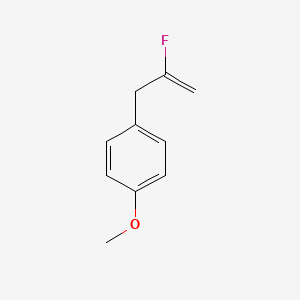

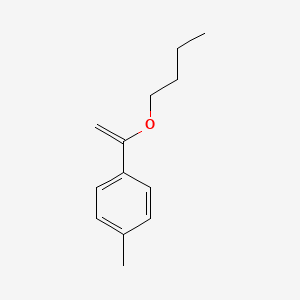

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
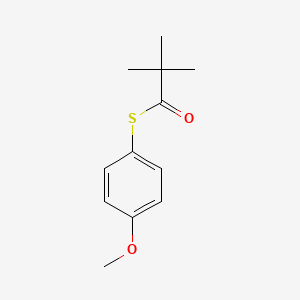
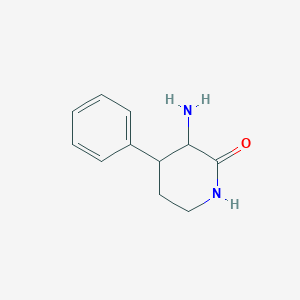
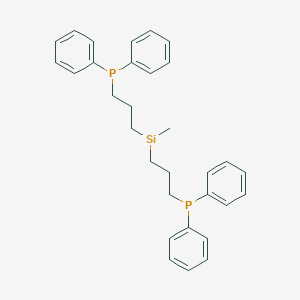
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

